Cas no 1825662-24-5 (3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile)

3-(オクタヒドロ-2H-1,4-ベンゾオキサジン-4-スルホニル)ピリジン-2-カルボニトリルは、複雑なヘテロ環構造を有する有機化合物です。ベンゾオキサジン骨格とピリジン環がスルホニル基を介して結合しており、高い分子多様性を示します。カルボニトリル基の存在により、求電子反応性が向上し、医薬品中間体や機能性材料の合成において有用な前駆体となります。特に、立体障害を軽減する飽和環構造により、反応選択性の制御が可能です。スルホニル基は官能基変換の柔軟性を提供し、さらなる誘導体化の幅を広げます。この化合物は、創薬化学や材料科学における精密分子設計に適した特性を備えています。

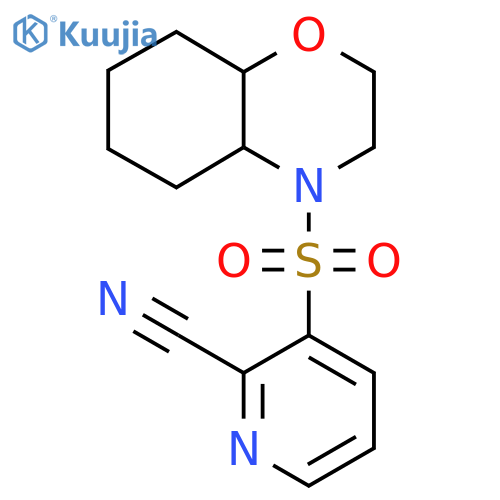

1825662-24-5 structure

商品名:3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- AKOS030729648

- 3-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-ylsulfonyl)pyridine-2-carbonitrile

- EN300-6629637

- 3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile

- Z1863970215

- 1825662-24-5

-

- インチ: 1S/C14H17N3O3S/c15-10-11-14(6-3-7-16-11)21(18,19)17-8-9-20-13-5-2-1-4-12(13)17/h3,6-7,12-13H,1-2,4-5,8-9H2

- InChIKey: KIJDSTLJFYTZHN-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C#N)=NC=CC=1)(N1CCOC2CCCCC12)(=O)=O

計算された属性

- せいみつぶんしりょう: 307.09906259g/mol

- どういたいしつりょう: 307.09906259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 521

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6629637-2.5g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 2.5g |

$2071.0 | 2025-03-13 | |

| Enamine | EN300-6629637-0.05g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 0.05g |

$888.0 | 2025-03-13 | |

| Enamine | EN300-6629637-1.0g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 1.0g |

$1057.0 | 2025-03-13 | |

| Enamine | EN300-6629637-5.0g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 5.0g |

$3065.0 | 2025-03-13 | |

| Enamine | EN300-6629637-10.0g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 10.0g |

$4545.0 | 2025-03-13 | |

| Enamine | EN300-6629637-0.25g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 0.25g |

$972.0 | 2025-03-13 | |

| Enamine | EN300-6629637-0.5g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 0.5g |

$1014.0 | 2025-03-13 | |

| Enamine | EN300-6629637-0.1g |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile |

1825662-24-5 | 95.0% | 0.1g |

$930.0 | 2025-03-13 |

3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1825662-24-5 (3-(octahydro-2H-1,4-benzoxazine-4-sulfonyl)pyridine-2-carbonitrile) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量